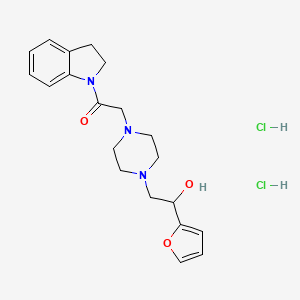
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C20H27Cl2N3O3 and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride represents a novel synthetic organic molecule that incorporates multiple heterocyclic structures, including furan and piperazine. This unique combination suggests potential pharmacological activity, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C15H23Cl2N5O3S, with a molecular weight of approximately 424.34 g/mol. The presence of functional groups such as hydroxyl and various heterocycles enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H23Cl2N5O3S |
| Molecular Weight | 424.34 g/mol |
| CAS Number | 1396799-50-0 |
| Purity | ≥95% |
Biological Activity Overview
Research on compounds similar to This compound indicates a spectrum of biological activities:
Anticancer Activity
Studies have shown that derivatives containing indole or furan moieties exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The mechanism often involves inhibition of key signaling pathways such as PI3K/Akt.
Antimicrobial Activity
Furan derivatives are recognized for their antibacterial properties. Research indicates that compounds with furan rings can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been supported by studies demonstrating their ability to inhibit cyclooxygenase enzymes (COX). For instance, certain furan derivatives have been shown to possess COX-2 inhibitory activity comparable to established anti-inflammatory drugs.
Case Studies
- Anticancer Study : A study evaluated the effects of a related compound on MCF-7 cells, showing an IC50 value of approximately 0.1 µM, indicating strong anticancer activity through apoptosis induction.
- Antimicrobial Study : A derivative was tested against E. coli, yielding an MIC of 64 µg/mL, showcasing effective antibacterial action.
- Anti-inflammatory Study : In an animal model, a furan-based compound demonstrated significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds targeting PI3K or COX enzymes can disrupt critical signaling pathways involved in cancer progression and inflammation.
- Interaction with DNA : Some furan derivatives may intercalate DNA or form adducts, leading to cytotoxic effects in cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3.2ClH/c24-18(19-6-3-13-26-19)14-21-9-11-22(12-10-21)15-20(25)23-8-7-16-4-1-2-5-17(16)23;;/h1-6,13,18,24H,7-12,14-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFOUVAWHREBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC(C4=CC=CO4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













